molecular formula C9H8ClNO2 B6187174 3-(3-aminophenyl)prop-2-ynoic acid hydrochloride CAS No. 2639411-76-8

3-(3-aminophenyl)prop-2-ynoic acid hydrochloride

Cat. No. B6187174
CAS RN: 2639411-76-8
M. Wt: 197.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-aminophenyl)prop-2-ynoic acid hydrochloride” is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 . The CAS number for this compound is 2639411-76-8 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (a ring of 6 carbon atoms) with an amino group (NH2) at the 3-position, a prop-2-ynoic acid group (a 3-carbon chain with a triple bond and a carboxylic acid group), and a hydrochloride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the resources I have .

Future Directions

As for the future directions, “3-(3-aminophenyl)prop-2-ynoic acid hydrochloride” is currently used for research purposes . The future applications of this compound will depend on the outcomes of ongoing and future research studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-aminophenyl)prop-2-ynoic acid hydrochloride involves the reaction of 3-bromoaniline with propargyl bromide to form 3-(3-bromophenyl)prop-2-yn-1-amine, which is then hydrolyzed to form 3-(3-aminophenyl)prop-2-ynoic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "3-bromoaniline", "propargyl bromide", "sodium hydroxide", "hydrochloric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-bromoaniline in a mixture of water and diethyl ether.", "Step 2: Add propargyl bromide to the solution and stir at room temperature for several hours.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize any remaining acid.", "Step 4: Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "Step 5: Hydrolyze the product with hydrochloric acid to form 3-(3-aminophenyl)prop-2-ynoic acid hydrochloride.", "Step 6: Recrystallize the product from water to obtain the pure hydrochloride salt." ] }

CAS RN

2639411-76-8

Molecular Formula

C9H8ClNO2

Molecular Weight

197.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.